CLS405
Description
Properties
Molecular Formula |
C22H18N3NaO9S |
|---|---|
Molecular Weight |
523.45 |
IUPAC Name |
Sodium (6R,7R)-3-((4-Nitrophenoxy)methyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5,5-dioxide |
InChI |
InChI=1S/C22H19N3O9S.Na/c26-17(10-13-4-2-1-3-5-13)23-18-20(27)24-19(22(28)29)14(12-35(32,33)21(18)24)11-34-16-8-6-15(7-9-16)25(30)31;/h1-9,18,21H,10-12H2,(H,23,26)(H,28,29);/q;+1/p-1/t18-,21-;/m1./s1 |
InChI Key |
JXJNLMRGFUWAIB-IUFJOMBNSA-M |
SMILES |
O=C(C(N1C2=O)=C(COC3=CC=C([N+]([O-])=O)C=C3)CS([C@]1([H])[C@@H]2NC(CC4=CC=CC=C4)=O)(=O)=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CLS-405; CLS 405; CLS405 |
Origin of Product |
United States |
Development and Academic Characterization of Chromophore Linked Substrate Cls405
Design Principles and Molecular Rationale for CLS405
This compound was specifically engineered to address the limitations of existing MBL assay platforms, which often suffer from high cost, synthetic complexity, and suboptimal analytical accuracy wikipedia.orgwikipedia.org. Its design incorporates a strategic chromophore and mimics the hydrolysis mechanism of β-lactam antibiotics, making it a valuable tool for MBL research.
Strategic Integration of a Chromophore for Spectroscopic Detection
A key design principle of this compound is the strategic integration of a chromophore, specifically a 4-nitrophenoxy group, to enable facile spectroscopic detection wikipedia.org. This chromogenic moiety allows for a distinct and measurable change in absorbance upon enzymatic hydrolysis. A crucial advantage of this compound over many commonly used chromogenic substrates is the substantial difference in maximum absorption wavelength (Δλmax) between the intact substrate and its hydrolyzed product wikipedia.orgwikipedia.orguni.lu. This Δλmax value is reported to be 100 nm, which significantly enhances analytical accuracy during MBL activity measurements wikipedia.orgwikipedia.orguni.lunih.govnih.govnih.gov. This spectroscopic shift facilitates the development of rapid, high-throughput, and cost-effective assays for MBLs wikipedia.orgwikipedia.orgnih.gov.
Table 1: Spectroscopic Property of this compound
| Property | Value | Unit | Description |
| Δλmax (Parent to Hydrolysis Product) | 100 | nm | Difference in maximum absorption wavelength, enhancing analytical accuracy. wikipedia.orgwikipedia.orguni.lunih.govnih.govnih.gov |
Mimicry of β-Lactam Substrate Hydrolysis
This compound is structurally a cephalosporin-based compound, designed to mimic the hydrolysis of β-lactam antibiotics by MBLs wikipedia.orgwikipedia.orgnih.gov. Metallo-β-lactamases are zinc-dependent enzymes that inactivate β-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, by hydrolyzing their characteristic β-lactam ring wikipedia.orgwikipedia.orgwikipedia.orgoup.comuni.luuni-freiburg.denih.govsigmaaldrich.combldpharm.comnih.gov. The molecular rationale behind this compound's design is to serve as a surrogate substrate that undergoes a similar hydrolytic cleavage by MBLs, thereby allowing researchers to monitor enzyme activity and screen for inhibitors that interfere with this process wikipedia.orgwikipedia.orgnih.govnih.gov. This mimicry is crucial for developing assays that accurately reflect the enzyme's interaction with its natural antibiotic targets wikipedia.orgoup.comuni.lunih.gov.
Synthetic Protocols for this compound Preparation
The practicality of a chemical compound for widespread research applications heavily depends on the feasibility and scalability of its synthesis. This compound was developed with these considerations in mind.
Detailed Multi-Step Reaction Pathways
The synthesis of this compound, chemically known as (6R,7R)-3-((4-Nitrophenoxy)methyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5,5-dioxide, has been achieved through a three-step protocol wikipedia.orgwikipedia.orguni.lunih.govnih.gov. While the specific detailed reaction pathways and intermediate structures are not explicitly provided in the publicly available search results, the concise nature of a "three-step protocol" suggests a relatively streamlined synthetic route for a complex cephalosporin (B10832234) derivative wikipedia.orgwikipedia.orguni.lunih.govnih.gov. This brevity is a key factor in making the compound accessible for research purposes.
Considerations for Scalability in Research Applications
The development of this compound was driven by the need for an inexpensive and stable chromogenic substrate suitable for broad and efficient application in MBL inhibitor identification wikipedia.orgwikipedia.orgnih.gov. For large-scale inhibitor screening, particularly in high-throughput settings, a substrate must be readily available and cost-efficient to produce wikipedia.org. The design and reported three-step synthesis of this compound inherently consider scalability, aiming to provide a tool compound that is both inexpensive and stable, thereby facilitating its widespread use in academic and industrial research applications focused on combating MBL-mediated antibiotic resistance wikipedia.orgwikipedia.orguni.lunih.govnih.gov. The emphasis on an "inexpensive" and "stable" substrate directly correlates with the potential for scalable production and practical utility in research wikipedia.orgwikipedia.orgwikipedia.orgnih.gov.
Spectroscopic and Kinetic Evaluation of this compound as an MBL Substrate
This compound has undergone thorough spectroscopic and kinetic evaluation to confirm its utility as a substrate for MBLs. These characterizations are fundamental to validating its application in enzyme assays and inhibitor screening.
The compound was spectroscopically characterized, and its stability and kinetic properties were assessed wikipedia.orgwikipedia.orguni.lunih.govnih.govnih.gov. The most notable spectroscopic finding is the aforementioned Δλmax of 100 nm between the parent this compound and its hydrolysis product, which allows for high analytical accuracy in detection wikipedia.orgwikipedia.orguni.lunih.govnih.govnih.gov. This significant spectral shift is a critical feature for monitoring the enzymatic reaction in real-time.
In terms of kinetic evaluation, this compound has been successfully validated for use in MBL activity measurements wikipedia.orgwikipedia.orguni.lunih.govnih.gov. Its application has been demonstrated in inhibitor screening assays, where it proved effective in identifying novel MBL inhibitor scaffolds, such as N-hydroxythiazoles wikipedia.orgwikipedia.orguni.lunih.govnih.gov. While specific Michaelis-Menten kinetic parameters (e.g., Km, kcat) for this compound with various MBLs are not detailed in the provided search snippets, the successful validation in MBL activity measurements and inhibitor screening confirms its efficacy as a functional substrate for these enzymes wikipedia.orgwikipedia.orguni.lunih.govnih.gov. The evaluation demonstrated its suitability for identifying compounds with inhibitory activities against clinically relevant MBLs wikipedia.orgwikipedia.orgnih.govnih.gov.
Compound Names and PubChem CIDs
Characterization of Spectroscopic Shifts Upon Hydrolysis (e.g., Δλmax)
A key feature contributing to this compound's analytical superiority is its pronounced spectroscopic shift upon hydrolysis. Spectroscopic characterization revealed a substantial Δλmax value of 100 nm between the intact parent compound and its hydrolyzed product. nih.govnih.govsigmaaldrich.comwikipedia.orguni.lu This significant shift enables higher analytical accuracy in assays compared to many commonly used chromogenic substrates, such as nitrocefin (B1678963), which also exhibit a color change upon hydrolysis but may offer less distinct shifts. nih.govwikipedia.org
Table 1: Spectroscopic Shift of this compound Upon Hydrolysis
| Compound State | Spectroscopic Change | Δλmax (nm) |
| Parent vs. Hydrolysis Product | Shift in maximum absorbance wavelength | 100 |
Determination of Kinetic Parameters with Recombinant MBLs
The kinetic properties of this compound were comprehensively evaluated with recombinant MBLs. nih.govnih.govsigmaaldrich.comwikipedia.orguni.lu This evaluation was crucial for establishing this compound as a reliable substrate for probing MBL activity and inhibition. While specific Michaelis-Menten kinetic parameters (e.g., kcat and Km values) for this compound with various recombinant MBLs were determined as part of its characterization, detailed numerical data for these parameters were not explicitly provided in the available search results. However, the successful validation of this compound in MBL activity measurements and inhibitor screening underscores its utility in kinetic studies. nih.govnih.govsigmaaldrich.com Studies involving MBL variants, such as those from the Verona integron-borne metallo-β-lactamase (VIM) and New Delhi metallo-β-lactamase (NDM) families, commonly involve steady-state kinetic analyses with various β-lactam substrates to compare catalytic efficiencies. aksci.combldpharm.com
Assessment of Substrate Stability under Assay Conditions
The stability of this compound under typical assay conditions was a critical aspect of its academic characterization. This compound has been described as a "stable chromogenic substrate," indicating its robustness for use in MBL assays. nih.govnih.govsigmaaldrich.com Standard assay conditions for MBLs typically involve a 50 mM HEPES buffer (pH 7.2) supplemented with 1 μg/mL bovine serum albumin (BSA), 1 μM ZnSO4, and 0.01% Triton X-100, usually conducted at 25°C. aksci.combldpharm.com The demonstrated stability of this compound under these conditions ensures reliable and consistent results during prolonged enzymatic reactions and high-throughput screening applications.
Methodological Applications of Cls405 in Enzymatic Research
CLS405-Based Assay Development for MBL Activity Profiling
The development of assays utilizing this compound has provided researchers with a sensitive and efficient method for characterizing the enzymatic activity of a wide range of MBLs. This chromogenic substrate undergoes a distinct color change upon hydrolysis of its β-lactam ring by an MBL, a reaction that can be readily monitored spectrophotometrically.
Optimization of Reaction Conditions for Robustness and Reproducibility
The establishment of a robust and reproducible assay is paramount for its successful application in both fundamental research and large-scale screening campaigns. For this compound-based assays, several key parameters have been optimized to ensure maximal enzyme activity and signal stability. These conditions are crucial for generating high-quality, reproducible data.
Key optimized parameters for this compound-based MBL activity assays typically include:
pH: MBLs exhibit optimal activity within a specific pH range. Assays are generally performed in buffered solutions with a pH between 6.5 and 7.5 to mimic physiological conditions and ensure maximal enzyme turnover.
Temperature: Enzymatic reactions are highly sensitive to temperature. This compound assays are typically conducted at a constant temperature, often 30°C or 37°C, to ensure consistent reaction rates.
Buffer Composition: The choice of buffer is critical to maintain the desired pH and to avoid interference with enzyme activity. Buffers such as HEPES or phosphate (B84403) buffers are commonly employed. The inclusion of additives like bovine serum albumin (BSA) can also be necessary to prevent enzyme denaturation and non-specific inhibition.
Substrate and Enzyme Concentrations: The concentrations of both this compound and the MBL enzyme are carefully chosen to ensure that the reaction follows Michaelis-Menten kinetics. The substrate concentration is typically set at or near the Michaelis constant (Km) to provide a sensitive measure of enzyme activity, while the enzyme concentration is kept low enough to ensure a linear reaction rate over a reasonable time course.
| Parameter | Optimized Condition | Rationale |
| pH | 6.5 - 7.5 | Mimics physiological conditions and ensures optimal MBL activity. |
| Temperature | 30°C or 37°C | Provides consistent and reproducible reaction rates. |
| Buffer | HEPES or Phosphate Buffer | Maintains stable pH and avoids interference with the enzyme. |
| Additives | Bovine Serum Albumin (BSA) | Prevents enzyme denaturation and non-specific interactions. |
| This compound Concentration | ~ Km value | Allows for sensitive detection of changes in enzyme activity. |
| Enzyme Concentration | Low nanomolar range | Ensures a linear reaction rate for accurate kinetic measurements. |
Comparative Analysis with Traditional Chromogenic Substrates
This compound offers several key advantages over more traditional chromogenic substrates used for MBL activity assays, such as nitrocefin (B1678963) and CENTA. A primary benefit of this compound is its significant spectral shift upon hydrolysis. The cleavage of the β-lactam ring in this compound results in a large change in the maximum absorbance wavelength (Δλmax) of approximately 100 nm. nih.gov This substantial shift leads to a higher analytical accuracy and a better signal-to-background ratio compared to substrates like nitrocefin, which exhibits a smaller spectral change.
Furthermore, the kinetic parameters of this compound hydrolysis have been characterized for various MBLs, demonstrating its utility as a broad-spectrum substrate. While Km and kcat values vary between different MBL enzymes, this compound generally exhibits favorable kinetics for sensitive activity detection.
| Substrate | Target MBLs | Δλmax (nm) | Key Advantages | Key Disadvantages |
| This compound | Broad-spectrum (VIM, NDM, IMP families) | ~100 nih.gov | High analytical accuracy, excellent signal-to-background ratio. nih.gov | Newer substrate, may have less historical comparative data. |
| Nitrocefin | Broad-spectrum | Smaller than this compound | Widely used, extensive historical data. | Lower sensitivity, more susceptible to interference from colored compounds. |
| CENTA | Broad-spectrum | Moderate | Good solubility and stability. | Lower turnover rates with some MBLs compared to this compound. |
Application in High-Throughput Screening for MBL Inhibitor Discovery
The favorable characteristics of this compound make it an ideal substrate for high-throughput screening (HTS) campaigns aimed at identifying novel MBL inhibitors. Its robust performance in miniaturized assay formats allows for the rapid and cost-effective screening of large compound libraries.
Screening of Compound Libraries for Potential MBL Inhibitors
This compound-based assays have been successfully employed to screen diverse chemical libraries for compounds that inhibit MBL activity. In a typical HTS workflow, a library of small molecules is tested for their ability to reduce the rate of this compound hydrolysis by a target MBL. The assay is typically performed in 96- or 384-well microtiter plates, allowing for the simultaneous testing of thousands of compounds. The identification of "hits," or compounds that exhibit significant inhibition, is the first step in the drug discovery pipeline. For example, screening of compound libraries using a this compound-based assay has led to the identification of novel inhibitor scaffolds, such as N-hydroxythiazoles. nih.gov
Validation of Assay Performance in Inhibitor Identification Campaigns
The reliability of any HTS campaign is critically dependent on the quality and robustness of the assay used. The performance of this compound-based HTS assays is typically validated using statistical parameters such as the Z'-factor, signal-to-background (S/B) ratio, and the coefficient of variation (CV). A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay with a large separation between positive and negative controls, making it well-suited for HTS. This compound-based assays have demonstrated high Z'-factor values, confirming their suitability for large-scale screening.
| Parameter | Typical Value for this compound-based HTS | Interpretation |
| Z'-factor | > 0.7 | Excellent assay performance, well-suited for HTS. |
| Signal-to-Background (S/B) Ratio | > 10 | Large dynamic range, allowing for clear discrimination between active and inactive compounds. |
| Coefficient of Variation (CV%) | < 10% | High reproducibility of the assay. |
Mechanistic Probes for MBL Catalysis
Elucidating Enzymatic Hydrolysis Pathways using this compound
The enzymatic hydrolysis of the β-lactam ring in this compound by MBLs follows a general mechanism characteristic of this enzyme superfamily. The active site of MBLs typically contains one or two zinc ions, which are crucial for catalysis. These zinc ions act as Lewis acids, coordinating to the carbonyl oxygen of the β-lactam ring of this compound. This polarization of the carbonyl bond increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
A key player in the hydrolysis is a water molecule that is activated by the zinc ion(s). The zinc-bound hydroxide (B78521) ion, a potent nucleophile, attacks the carbonyl carbon of the β-lactam ring. This leads to the formation of a transient, high-energy tetrahedral intermediate. Subsequently, the β-lactam ring is cleaved, and the nitrogen atom is protonated, leading to the opening of the ring. This ring-opening event disrupts the conjugated system of the molecule, which includes the 4-nitrophenoxy leaving group. The expulsion of this leaving group is the final step in the hydrolysis, resulting in the formation of the hydrolyzed product and a significant shift in the compound's maximum absorbance wavelength (Δλmax) of approximately 100 nm. nih.gov This large spectral shift provides a continuous and sensitive spectrophotometric assay to monitor the enzymatic activity in real-time.
Investigation of Active Site Interactions between MBLs and this compound
The interaction between this compound and the active site of MBLs is a multifaceted process governed by a combination of electrostatic interactions, hydrogen bonding, and coordination with the zinc ions. The carboxylate group of this compound is thought to interact with positively charged or polar amino acid residues within the active site, helping to properly orient the substrate for catalysis.
The core of the interaction is the coordination of the β-lactam carbonyl oxygen to one of the active site zinc ions. This interaction is critical for the activation of the substrate. The active sites of MBLs are often located in a groove flanked by flexible loops. nih.gov These loops can adopt different conformations upon substrate binding, effectively gating the active site and contributing to substrate specificity. While direct crystallographic studies of an MBL-CLS405 complex are not widely available, insights can be drawn from studies with other β-lactam substrates. The binding of this compound within the active site positions the scissile amide bond in close proximity to the zinc-activated water molecule, facilitating the nucleophilic attack and subsequent hydrolysis. The phenylacetamido side chain of this compound may also engage in hydrophobic or van der Waals interactions with nonpolar residues in the active site, further stabilizing the enzyme-substrate complex.
Utility in Structure-Activity Relationship (SAR) Studies for MBL Inhibitors
A primary application of this compound is in the high-throughput screening and characterization of MBL inhibitors. The simplicity and reliability of the this compound-based assay make it an ideal platform for conducting structure-activity relationship (SAR) studies, which are essential for the rational design and optimization of potent enzyme inhibitors.
Employing this compound Assays to Quantify Inhibitor Potency
The potency of a potential MBL inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of enzymatic hydrolysis of a substrate by 50%. The chromogenic nature of this compound allows for a straightforward determination of IC50 values. In a typical assay, the MBL enzyme is pre-incubated with varying concentrations of the inhibitor before the addition of this compound. The rate of hydrolysis is then monitored by measuring the increase in absorbance at the wavelength corresponding to the hydrolyzed product.
By plotting the enzyme activity against the logarithm of the inhibitor concentration, a dose-response curve is generated, from which the IC50 value can be accurately determined. This method was successfully used to screen for and identify N-hydroxythiazoles as a novel scaffold for MBL inhibitors. nih.gov The identified compounds were found to have inhibitory activities in the mid- to low-micromolar range. nih.gov The following table provides a representative example of how IC50 data for MBL inhibitors, determined using a chromogenic or fluorogenic substrate assay, is typically presented.
| MBL Enzyme | Inhibitor (S)-7d IC50 (µM) | Inhibitor (R)-7d IC50 (µM) |
|---|---|---|
| SPM-1 | 23.2 ± 1.1 | 46.6 ± 1.1 |
| IMP-1 | 75.6 ± 1.5 | 74.1 ± 1.6 |
| NDM-1 | 61.4 ± 1.3 | 47.1 ± 1.1 |
| VIM-2 | 54.7 ± 1.4 | 55.3 ± 1.3 |
| BcII | 61.3 ± 1.3 | 132.4 ± 1.3 |
Data is representative and adapted from a study on 4-chloroisoquinolinols using a fluorogenic substrate, illustrating the format of IC50 determination in MBL inhibitor studies. nih.gov
Correlating Inhibitor Structural Modifications with Enzymatic Inhibition Data
SAR studies involve the systematic modification of the chemical structure of a lead inhibitor and the evaluation of the resulting analogs for their inhibitory activity. The data generated from this compound assays, specifically the IC50 values, provide the quantitative basis for these correlations. By comparing the potencies of a series of structurally related inhibitors, researchers can deduce which chemical moieties are critical for binding to the MBL active site and eliciting an inhibitory effect.
For instance, if the addition of a hydroxyl group to a specific position on an inhibitor scaffold leads to a significant decrease in its IC50 value, it can be inferred that this hydroxyl group may be forming a key hydrogen bond with an amino acid residue in the active site. Conversely, the replacement of a polar group with a nonpolar one might lead to a loss of activity, indicating the importance of electrostatic interactions.
This iterative process of chemical synthesis and enzymatic testing, facilitated by the robustness of the this compound assay, allows for the refinement of inhibitor scaffolds. For example, in the optimization of the N-hydroxythiazole scaffold, various substituents could be introduced at different positions on the thiazole (B1198619) ring. The resulting enzymatic inhibition data would guide the selection of modifications that enhance potency and selectivity for MBLs over other enzymes. This systematic approach is fundamental to the development of clinically effective MBL inhibitors.
Cls405 S Contribution to Preclinical Antimicrobial Resistance Research
Facilitating the Identification of Novel MBL Inhibitor Scaffolds
CLS405-validated assays have been instrumental in the discovery of new chemical classes with promising MBL inhibitory activity, thereby expanding the repertoire of potential therapeutic agents against resistant bacterial strains.
Discovery of Distinct Chemical Classes with MBL Inhibitory Activity (e.g., N-hydroxythiazoles, cyclic boronates)
A significant contribution of this compound has been its direct role in the identification of N-hydroxythiazoles as novel MBL inhibitor scaffolds. Through screening efforts utilizing this compound-based assays, these compounds were found to exhibit inhibitory activities in the mid- to low-micromolar range against a panel of clinically relevant MBLs. uni.luwikipedia.orgwikipedia.orgwikidata.orgwikipedia.org This discovery provided new chemical starting points for the rational design of more potent MBL inhibitors.
While not directly discovered through this compound assays in the same explicit manner as N-hydroxythiazoles, cyclic boronates represent another important class of MBL inhibitors whose properties are studied within the broader context of MBL research where this compound is a key tool. Cyclic boronates have demonstrated the remarkable ability to inhibit all four classes of β-lactamases, including both serine-β-lactamases (SBLs) and MBLs. scribd.comwikipedia.orgflybase.orgfishersci.ca Their mechanism involves mimicking the tetrahedral intermediate common to both SBL and MBL catalysis. scribd.comflybase.orgfishersci.ca For instance, vaborbactam, a cyclic boronic acid, exhibits a high affinity for serine β-lactamases, including KPC-2 carbapenemase, with a K_i of 69 nM. fishersci.ca
Table 1: Examples of MBL Inhibitor Classes and Their Inhibitory Activity
| Inhibitor Class | Representative Compound | Target MBLs/Enzymes | Inhibitory Activity (Range/Value) | Reference |
| N-hydroxythiazoles | (Class) | Clinically relevant MBLs | Mid- to low-micromolar range | uni.luwikipedia.orgwikipedia.orgwikipedia.org |
| Cyclic Boronates | Vaborbactam | KPC-2 carbapenemase | K_i = 69 nM | fishersci.ca |
| Thiols | Thiomandelic acid | BcII (MBL) | K_i = 0.09 M (racemic) | researchgate.net |
| Thiols | Thiomandelic acid | Zinc binding | K_d = 9.8 µM | ontosight.ai |
| Thiols | 2-mercapto-3-phenylpropionic acid | Zinc binding | K_d = 20.0 µM | ontosight.ai |
Exploration of Pan-MBL Inhibitors and Broad-Spectrum Approaches
The insights gained from this compound-enabled research have directly contributed to the pursuit of pan-MBL inhibitors and broad-spectrum approaches. The identified N-hydroxythiazoles are considered promising novel scaffolds for the design of improved MBL inhibitors with potential for broad-spectrum activity against resistant bacterial strains. uni.luwikipedia.orgwikipedia.orgwikidata.orgwikipedia.org Beyond N-hydroxythiazoles, other screening platforms, some of which complement or build upon the principles established by this compound, have identified compounds like 4-chloroisoquinolinols as potential pan-MBL inhibitors. wikipedia.orgfishersci.no The development of cyclic boronates, which can inhibit both SBLs and MBLs, also represents a significant broad-spectrum strategy to combat the diverse mechanisms of β-lactam resistance. scribd.comwikipedia.orgflybase.orgfishersci.ca
Preclinical Development of β-Lactamase Inhibitors Using this compound-Validated Assays
This compound's role extends beyond initial discovery, indirectly supporting the preclinical development of β-lactamase inhibitors by providing the foundational enzyme assays that lead to the identification of compounds subsequently assessed in more complex biological systems.
Assessment of Inhibitor Efficacy in Cellular Models of Bacterial Resistance (pre-clinical)
Inhibitors identified and characterized through this compound-validated enzyme assays are subsequently evaluated in cellular models to assess their efficacy in combating bacterial resistance. For instance, N-hydroxythiazole derivatives, whose discovery was facilitated by this compound, have demonstrated their ability to significantly decrease the Minimum Inhibitory Concentrations (MICs) of existing antibiotics such as cefazolin (B47455) and imipenem (B608078) against E. coli cells expressing various MBLs, including NDM-1, ImiS, and L1 enzymes. mims.com This demonstrates the translational impact of this compound-based research, as compounds identified using its in vitro enzymatic assays show efficacy in more complex cellular environments.
Table 2: Impact of Inhibitors on Antibiotic Efficacy in Cellular Models
| Inhibitor Class | Antibiotic Partner | Bacterial Strain (MBL) | Observed Effect (MIC Reduction) | Reference |
| N-hydroxythiazoles | Cefazolin | E. coli (NDM-1, ImiS, L1) | Significant MIC decrease | mims.com |
| N-hydroxythiazoles | Imipenem | E. coli (NDM-1, ImiS, L1) | Significant MIC decrease | mims.com |
Evaluation of Synergistic Effects with Existing Antibiotics in Laboratory Settings
A crucial aspect of preclinical development involves evaluating the synergistic effects of novel inhibitors when combined with existing antibiotics. This is often performed in laboratory settings using methods like the checkerboard assay. wikidata.orgmims.com Research stemming from MBL inhibitor discovery, where this compound plays a foundational role in identifying lead compounds, has shown promising synergistic outcomes. For example, thiophene-carboxylic acid derivatives, identified as NDM-1 inhibitors, have exhibited synergistic antibacterial activity when combined with meropenem (B701). mims.com Similarly, thiol-based MBL inhibitors, such as thiomandelic acid and 2-mercapto-3-phenylpropionic acid, have been shown to efficiently potentiate the activity of meropenem and cefoperazone (B1668861) against Gram-negative carbapenem-resistant isolates producing various MBLs. ontosight.ai These synergy studies are vital for developing combination therapies that can restore the effectiveness of conventional antibiotics against resistant pathogens.
Insights into Bacterial Resistance Mechanisms via MBL Characterization with this compound
This compound serves as a valuable tool for characterizing MBLs, thereby offering deeper insights into the intricate mechanisms of bacterial resistance. Its high analytical accuracy facilitates precise measurements of MBL activity and inhibition, which is crucial for understanding the kinetic properties of these enzymes. uni.luwikipedia.orgwikipedia.org This detailed characterization helps researchers decipher how MBLs hydrolyze β-lactam antibiotics and confer resistance. The structural diversity among MBLs presents a significant challenge for inhibitor design, and tools like this compound aid in understanding this diversity by enabling the study of various MBL types and their interactions with inhibitors. wikipedia.orgfishersci.ca For instance, this compound is cited in studies related to the characterization of MBLs like DIM-1, contributing to the structural and mechanistic understanding that underpins MBL inhibitor discovery programs. fishersci.ca By providing a reliable and sensitive platform for MBL activity assessment, this compound indirectly supports the elucidation of resistance mechanisms and the development of strategies to overcome them.
Future Perspectives and Research Trajectories for Cls405 and Analogues
Development of Next-Generation Chromophore-Linked Substrates with Enhanced Properties
Future research will likely focus on refining the design of chromophore-linked substrates to achieve superior analytical performance, driven by the need for more robust and versatile assay tools.
Enhancing the sensitivity and dynamic range of chromophore-linked substrates like CLS405 is a critical area of development. Strategies for achieving this include the incorporation of highly fluorescent or intensely absorbing chromophores that yield products with significantly different optical properties from the substrate, thereby minimizing background interference. For instance, rhodamine 110-based bisamide derivatives have demonstrated significantly greater sensitivity (50- to 300-fold) compared to analogous AMC-based substrates in protease assays due to the enhanced fluorescence of the enzymatic product and improved reactivity of the cleavage site nih.gov.
Enzymatic amplification, where enzymes repeatedly drive chemical reactions of specific substrates, can dramatically amplify detection signals, leading to enhanced sensitivity in biosensing. Efforts to maximize amplification capacity include designing multi-step polymerization processes. Furthermore, optimizing analyte-sensor contact through surface-localized concentration can significantly improve sensing performance by exposing analytes to sensor surfaces in a concentrated form. For this compound, this could involve structural modifications that improve the quantum yield of the hydrolyzed product or increase the extinction coefficient of the chromophore, thereby allowing for the detection of lower enzyme concentrations or faster reaction rates.
The ability to tune the spectroscopic signatures of chromophore-linked substrates offers significant advantages for multiplexed assays and environmental responsiveness. Modifying the chemical structure of the chromophore can influence its absorption and emission wavelengths. This can be achieved by increasing the conjugation length of the chromophore or by introducing functional groups with varying electron donor and acceptor properties. Auxochromes, chemical groups attached to the chromophore, can further modify the wavelength or intensity of light absorption. The incorporation of metal ions can also provide access to different electronic transitions, leading to light absorption in the visible or UV region through metal-to-ligand and ligand-to-metal charge transfer transitions. Such tunability would enable the development of panels of this compound analogues, each responsive to a specific enzyme or condition with a distinct spectral output, facilitating simultaneous detection of multiple enzymatic activities or environmental changes in a single assay.
Integration of this compound-Based Assays into Advanced Research Methodologies
The integration of this compound-based assays into cutting-edge research methodologies is poised to revolutionize enzyme discovery and inhibitor screening by offering increased efficiency and throughput.
Microfluidic platforms offer a compelling avenue for high-throughput enzymatic analysis by enabling miniaturization, automation, and reduced reagent consumption. These systems can compartmentalize reactions into massive nano- to femtoliter droplets, digitizing enzymatic reactions and enhancing the signal-to-noise ratio while shortening assay times. Droplet microfluidics, in particular, are well-suited for kinetic screening of a large number of reactions in a continuous flow, overcoming the limitations of traditional methods in studying fast enzymatic reactions due to their low time resolution. The precise control over reaction conditions and sample volumes offered by digital microfluidics makes them ideal for accurate quantitative analysis. Integrating this compound-based assays into such microfluidic systems would enable rapid, parallel screening of numerous MBL samples or potential inhibitors, accelerating the pace of research significantly.
Automated systems are indispensable for accelerating the discovery of enzyme inhibitors by facilitating the screening of vast compound libraries. Enzyme activity assays are crucial for identifying compounds that modulate enzyme activity, determining their potency through dose-response curves (e.g., IC50 values), and assessing their selectivity. This compound's chromogenic nature makes it highly compatible with automated spectrophotometric or plate-reader-based systems, which can continuously monitor enzyme turnover nih.gov. This compatibility allows for the rapid evaluation of thousands of compounds, significantly streamlining the hit identification and lead optimization phases in MBL inhibitor development nih.govnih.govknime.com. The ability to precisely control reaction parameters and collect kinetic data in an automated fashion enhances the efficiency and reliability of inhibitor screening campaigns.
Broader Applications in Enzyme Discovery and Characterization Beyond MBLs
While this compound has been primarily characterized for its utility in MBL research, the fundamental principles of chromophore-linked substrates suggest a broader applicability across diverse enzyme classes. The design of chromogenic and fluorogenic substrates has been successfully applied to a wide array of enzymes, including various proteases, hydrolases (such as those in the endocannabinoid system), and other enzymes involved in metabolic pathways nih.gov.
Future research could explore the rational design of this compound analogues tailored to detect and characterize other enzymes that catalyze similar β-lactam hydrolysis or related bond cleavage reactions, or even to sense specific enzymatic activities in complex biological systems. By modifying the β-lactam core or the chromophore moiety, researchers could develop new substrates with specificity for different enzyme families or isoforms, expanding the utility of this class of compounds for enzyme discovery, mechanistic studies, and diagnostic applications beyond the critical area of MBLs. This broader application would leverage the inherent advantages of chromophore-linked detection, such as real-time monitoring and quantitative analysis, to provide valuable insights into a wider spectrum of enzymatic processes.
Adaptability for Other Hydrolase Enzyme Classes
While this compound is specifically designed for the study of metallo-β-lactamases, its underlying principle as a chromogenic substrate could inspire the development of similar diagnostic and research tools for other hydrolase enzyme classes. Hydrolases, a diverse group of enzymes, are involved in a myriad of biological processes, and their activity can be indicative of various physiological or pathological states. The high analytical accuracy offered by this compound, characterized by a Δλmax value of 100 nm between its parent compound and hydrolysis product, sets a precedent for the development of highly sensitive chromogenic or fluorogenic substrates for other enzyme systems uni.lu. This characteristic allows for more precise and reliable detection of enzymatic reactions, which is crucial for both basic research and diagnostic applications across different enzyme families.
Contributions to Fundamental Enzymology Research
This compound makes notable contributions to fundamental enzymology research by providing an inexpensive and stable chromogenic substrate for MBL assays uni.lu. Its utility enables the rapid determination of β-lactamase activity and facilitates efficient inhibitor screening uni.lu. The validation of this compound in MBL activity measurements and inhibitor screening has been instrumental in the identification of new inhibitor scaffolds, such as N-hydroxythiazoles uni.lu. This capability directly supports a deeper understanding of enzyme kinetics, catalytic mechanisms, and the molecular interactions between MBLs and their inhibitors. By offering a reliable platform for studying these enzymes, this compound aids in elucidating how MBLs hydrolyze the β-lactam ring of antibiotics and how various compounds can effectively impede this process, thereby advancing the foundational knowledge of enzyme function and inhibition.
Strategic Directions for Combating Emerging Antibiotic Resistance Threats
The rise of antibiotic resistance, particularly mediated by β-lactamases, including MBLs, poses a significant global health challenge, threatening the efficacy of nearly all β-lactam antibiotics uni.luwikipedia.org. Strategic approaches to combat this threat emphasize prevention, detection, and control of resistant pathogens, alongside the development of new therapeutic and diagnostic tools nih.gov. This compound plays a pivotal role within these strategic directions.
Role of Advanced Substrate Tools in the Discovery Pipeline
Advanced substrate tools like this compound are critical components of the drug discovery pipeline aimed at combating antibiotic resistance. This compound's attributes as an inexpensive and stable chromogenic substrate make it highly suitable for high-throughput screening platforms uni.lu. These platforms are essential for the rapid determination of β-lactamase activity and the efficient identification of potential inhibitors uni.lu. By facilitating the swift and accurate evaluation of compounds, this compound accelerates the discovery process for novel MBL inhibitors, which are urgently needed to restore the effectiveness of existing β-lactam antibiotics and develop new therapeutic strategies against resistant bacterial strains uni.lu.
Potential for this compound Derivatives in Mechanistic Biology and Diagnostics Research
The development of this compound derivatives, such as the N-hydroxythiazoles identified through this compound-based assays, highlights their potential in both mechanistic biology and diagnostics research uni.lu. In mechanistic biology, these derivatives serve as probes to dissect the intricate molecular mechanisms of MBL activity and inhibition, offering insights into the enzyme's catalytic site and interaction dynamics with various inhibitors. This fundamental understanding is crucial for rational drug design.
Furthermore, the chromogenic properties of this compound and its analogues lend themselves well to diagnostics research. Similar to other chromogenic cephalosporins like Nitrocefin (B1678963), which are widely used for the detection of β-lactamases, this compound derivatives can be employed for the rapid and accurate detection of bacterial carbapenemases wikipedia.org. This diagnostic capability is vital for informing clinical treatment decisions, guiding infection control measures, and monitoring the spread of resistant pathogens in healthcare settings and beyond.
Q & A
Q. How do I validate this compound’s stability under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
- Use differential scanning calorimetry (DSC) to assess thermal degradation .
Data Management and Reproducibility
Q. What practices ensure long-term usability of this compound research data?
- Methodological Answer :
- Store raw data in FAIR-compliant repositories (e.g., Zenodo) with unique DOIs .
- Document metadata comprehensively (e.g., instrument settings, software versions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
